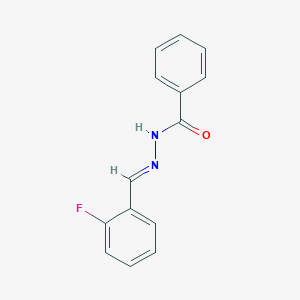

N'-(2-fluorobenzylidene)benzohydrazide

Description

N'-(2-Fluorobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 2-fluorobenzaldehyde. This compound features a benzohydrazide backbone substituted with a 2-fluorobenzylidene group, forming an (E)-configuration around the azomethine (–NHN=CH–) bond . Its structure has been confirmed by FT-IR, NMR (¹H and ¹³C), and mass spectrometry (m/z 388–389) . The compound crystallizes as a white solid with a melting point of 289°C in its pure form , though derivatives with additional functional groups (e.g., pyrrolo[2,3-d]pyrimidine) exhibit higher melting points (e.g., 307°C) due to enhanced molecular rigidity .

Hydrazones, including this compound, are pharmacologically significant due to their antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

Molecular Formula |

C14H11FN2O |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H11FN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |

InChI Key |

BXIIVGFLDBHJKU-MHWRWJLKSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparison

Notes:

- Halogen substituents (F, Cl) generally lower melting points compared to polar groups (e.g., NO₂, OCH₃) due to reduced hydrogen bonding .

- Electron-withdrawing groups (e.g., NO₂, Cl) enhance stability and resonance effects, as seen in mass spectral fragmentation patterns .

Table 2: Cytotoxicity and Enzyme Inhibition

Key Findings :

- Chlorinated derivatives (e.g., 5a) exhibit superior cytotoxicity against cancer cells compared to fluorinated analogues, likely due to enhanced electrophilicity and DNA intercalation .

- Fluorine’s electronegativity improves enzyme selectivity; however, chloro-substituted hydrazones show stronger inhibition of cholinesterases (AChE) and monoamine oxidases (MAO) .

Electronic and Computational Properties

Table 3: Quantum Chemical Parameters

| Compound Name | HOMO (eV) | LUMO (eV) | ΔE (eV) | Hardness (η) | Reference |

|---|---|---|---|---|---|

| N'-(4-Aminobenzylidene)benzohydrazide | -8.21 | -1.98 | 6.23 | 3.12 | |

| N'-(4-(Dimethylamino)benzylidene)benzohydrazide | -7.85 | -1.75 | 6.10 | 3.05 |

Insights :

- Electron-donating groups (e.g., –N(CH₃)₂) raise HOMO energy, increasing nucleophilic reactivity.

- Lower energy gaps (ΔE) correlate with higher bioactivity, suggesting fluorinated derivatives may require structural optimization for improved charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.